2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
Overview
Description
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H6F6O3. It is characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzoic acid core. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct ortho-arylation of benzoic acids using trifluoromethylating agents under specific reaction conditions
Industrial Production Methods
Industrial production methods for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzoic acid core.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The methoxy group can also influence its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the methoxy group.
4-(Trifluoromethyl)benzoic acid: Similar but with the trifluoromethyl group in a different position.
2,6-Bis(trifluoromethyl)benzoic acid: Similar but lacks the methoxy group.
Uniqueness
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWWKGJYKXFWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372418 | |
Record name | 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180134-15-0 | |
Record name | 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid contribute to the properties of the synthesized porphyrazines?
A1: In the study, this compound acts as a bulky, electron-withdrawing substituent when esterified to the periphery of a magnesium porphyrazine core []. This modification significantly influences the final properties of both the metal-free and metallo-porphyrazines.
Q2: What spectroscopic techniques were employed to confirm the successful incorporation of this compound into the porphyrazine structure?
A2: The successful esterification of this compound and the formation of the target porphyrazines were confirmed using a combination of spectroscopic techniques []:
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